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molecular formula C8H20ClN2P B1222284 Bis(diethylamino)chlorophosphine CAS No. 685-83-6

Bis(diethylamino)chlorophosphine

Cat. No. B1222284
M. Wt: 210.68 g/mol
InChI Key: JVEHJSIFWIIFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871974B2

Procedure details

In a 300 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer, 10.0 g (0.0728 mol) of phosphorus trichloride and 100 ml of anhydrous diethyl ether were charged at room temperature in a nitrogen gas atmosphere, and the mixture was cooled to 5° C. or less in an ice bath. While the resulting reaction mixture was stirred, 30.0 ml (0.291 mol) of diethylamine were slowly added dropwise to the reaction mixture over 3 hours. The resulting crystals were filtered off under pressure in a nitrogen gas atmosphere. After the crystals were washed with anhydrous diethyl ether three times, they were purified by vacuum-distillation (0.4 kPa, 77.8-78.2° C.), and 8.07 g of chlorobis(diethylamino)phosphine were obtained in the form of a transparent liquid; the yield was 53%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)Cl.[CH2:5]([NH:7][CH2:8][CH3:9])[CH3:6]>C(OCC)C>[Cl:4][P:1]([N:7]([CH2:8][CH3:9])[CH2:5][CH3:6])[N:7]([CH2:8][CH3:9])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C. or less in an ice bath
CUSTOM
Type
CUSTOM
Details
While the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off under pressure in a nitrogen gas atmosphere
WASH
Type
WASH
Details
After the crystals were washed with anhydrous diethyl ether three times, they
DISTILLATION
Type
DISTILLATION
Details
were purified by vacuum-distillation (0.4 kPa, 77.8-78.2° C.)

Outcomes

Product
Name
Type
product
Smiles
ClP(N(CC)CC)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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